2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine
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Overview
Description
Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] is a high molecular weight polymer known for its flame-retardant properties. This compound is composed of a triazine ring substituted with piperazine and morpholine groups, which contribute to its unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] typically involves the polymerization of 2,4,6-trichloro-1,3,5-triazine with piperazine and morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are combined under specific temperature and pressure conditions. The process is optimized to achieve high yield and purity of the polymer .
Chemical Reactions Analysis
Types of Reactions
Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original polymer, which can have different physical and chemical properties .
Scientific Research Applications
Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] has a wide range of applications in scientific research:
Mechanism of Action
The flame-retardant properties of Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] are attributed to its ability to form a protective char layer when exposed to high temperatures. This layer acts as a barrier, reducing heat transfer and oxygen permeability, thereby preventing the spread of flames . The polymer’s molecular structure allows it to interact with various flame-retardant additives, enhancing its effectiveness .
Comparison with Similar Compounds
Similar Compounds
Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine]/Piperazin: A similar polymer with slight variations in its synthesis and properties.
Poly-[2,4,6-trichloro-1,3,5-triazine]: Another triazine-based polymer with different substituents, used in various industrial applications.
Uniqueness
Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] stands out due to its unique combination of piperazine and morpholine groups, which impart specific flame-retardant properties and chemical stability. Its ability to form a protective char layer and interact with various additives makes it highly effective in enhancing fire safety .
Properties
CAS No. |
156970-41-1 |
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Molecular Formula |
C11H18N6O |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-(4-piperazin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C11H18N6O/c1-3-16(4-2-12-1)10-13-9-14-11(15-10)17-5-7-18-8-6-17/h9,12H,1-8H2 |
InChI Key |
AVOSVDRFHAWQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=N2)N3CCOCC3 |
Related CAS |
93058-67-4 |
Origin of Product |
United States |
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